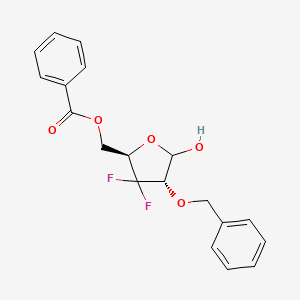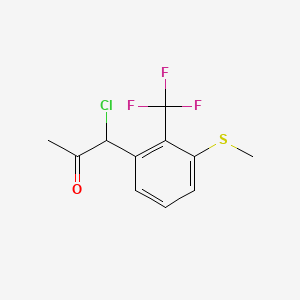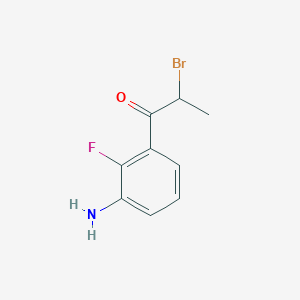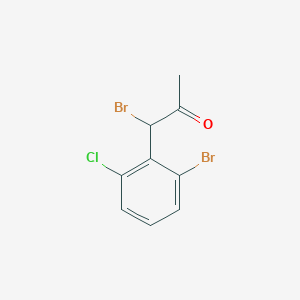
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzyloxy, difluoro, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate oxidizing agents.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The benzyloxy and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2R,4S)-4-(Methoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Ethoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Propoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
Uniqueness
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C19H18F2O5 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
[(2R,4S)-3,3-difluoro-5-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18F2O5/c20-19(21)15(12-25-17(22)14-9-5-2-6-10-14)26-18(23)16(19)24-11-13-7-3-1-4-8-13/h1-10,15-16,18,23H,11-12H2/t15-,16+,18?/m1/s1 |
InChI-Schlüssel |
PVOGFYMLKKFMQW-LNKXUWQBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H]2C(O[C@@H](C2(F)F)COC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(OC(C2(F)F)COC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)

![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)

![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)



![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)

